

# IUPAC name for 3-Nitro-4,5-dihydroisoxazole

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## Compound of Interest

Compound Name: 3-Nitro-4,5-dihydroisoxazole

Cat. No.: B073563

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An In-Depth Technical Guide to **3-Nitro-4,5-dihydroisoxazole**

## Introduction

**3-Nitro-4,5-dihydroisoxazole**, a heterocyclic organic compound, serves as a pivotal intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.<sup>[1][2]</sup> Its isoxazole ring structure, combined with a reactive nitro group, makes it a versatile building block for developing novel bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its role in drug development, tailored for researchers, scientists, and professionals in the field. The primary value of related compounds, such as 3-amino-4,5-dihydroisoxazole, lies in their function as advanced pharmaceutical intermediates for synthesizing a range of drug molecules, particularly antibacterial agents.<sup>[3]</sup>

## Nomenclature and Physicochemical Properties

The formal IUPAC name for this compound is 3-nitro-4,5-dihydro-1,2-oxazole.<sup>[4]</sup> It is also commonly referred to as 3-Nitroisoxazoline.<sup>[5]</sup> Below is a summary of its key computed physicochemical properties.

### Table 1: Physicochemical Properties of 3-Nitro-4,5-dihydroisoxazole

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>4</sub> N <sub>2</sub> O <sub>3</sub>	PubChem[4]
Molecular Weight	116.08 g/mol	PubChem[4]
Monoisotopic Mass	116.02219199 Da	PubChem[4]
XLogP3	0.1	PubChem[4]
Boiling Point	206°C at 760 mmHg	MySkinRecipes[1]
CAS Number	1121-14-8	PubChem[4]

**Table 2: Predicted Collision Cross Section (CCS) Data**

Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	117.02947	117.3
[M+Na] <sup>+</sup>	139.01141	125.0
[M-H] <sup>-</sup>	115.01492	120.5
[M+NH <sub>4</sub> ] <sup>+</sup>	134.05602	138.0

Data sourced from  
PubChemLite, calculated using  
CCSbase.[6]

## Synthesis of Dihydroisoxazoles

The synthesis of the 4,5-dihydroisoxazole core is most commonly achieved through a 1,3-dipolar cycloaddition reaction. This method involves the reaction of a nitrile oxide with an alkene and is highly efficient for creating a diverse range of derivatives.[7][8]

### Experimental Protocol 1: General 1,3-Dipolar Cycloaddition for 3-aryl-4,5-dihydroisoxazoles[7]

This protocol outlines the synthesis via in-situ generation of a nitrile oxide from an aldoxime, followed by its cycloaddition to an alkene.

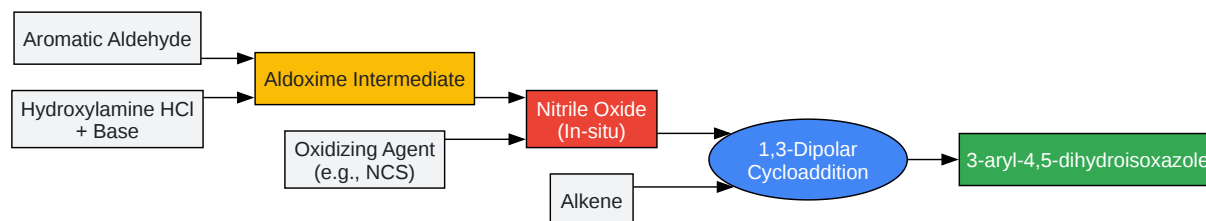
#### Materials:

- Substituted aromatic aldehyde
- Hydroxylamine hydrochloride
- Sodium hydroxide (NaOH) or other suitable base
- Styrene or other suitable alkene
- Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- Oxidizing agent (e.g., N-Chlorosuccinimide (NCS), Chloramine-T)

#### Procedure:

- Oxime Formation:
  - Dissolve the substituted aromatic aldehyde in a suitable solvent.
  - Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., NaOH).
  - Stir the mixture at room temperature until the aldehyde is consumed, monitoring progress via Thin-Layer Chromatography (TLC).
  - Extract the resulting aldoxime and purify it by recrystallization or column chromatography.
- Nitrile Oxide Generation and Cycloaddition:
  - Dissolve the purified aldoxime and the alkene (e.g., styrene) in a suitable solvent (e.g., DCM).
  - Cool the mixture to 0°C and slowly add an oxidizing agent (e.g., NCS).
  - Allow the reaction to warm to room temperature and stir until the aldoxime is consumed (monitored by TLC).
  - Quench the reaction, extract the product with an appropriate solvent, and purify by column chromatography to yield the final 3-aryl-4,5-dihydroisoxazole.

## Logical Workflow: 1,3-Dipolar Cycloaddition



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Caption: General synthesis of 3-aryl-4,5-dihydroisoxazoles.

## Experimental Protocol 2: One-Pot Synthesis of 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole[9]

This method avoids the isolation of potentially unstable intermediates through a one-pot process.

Materials:

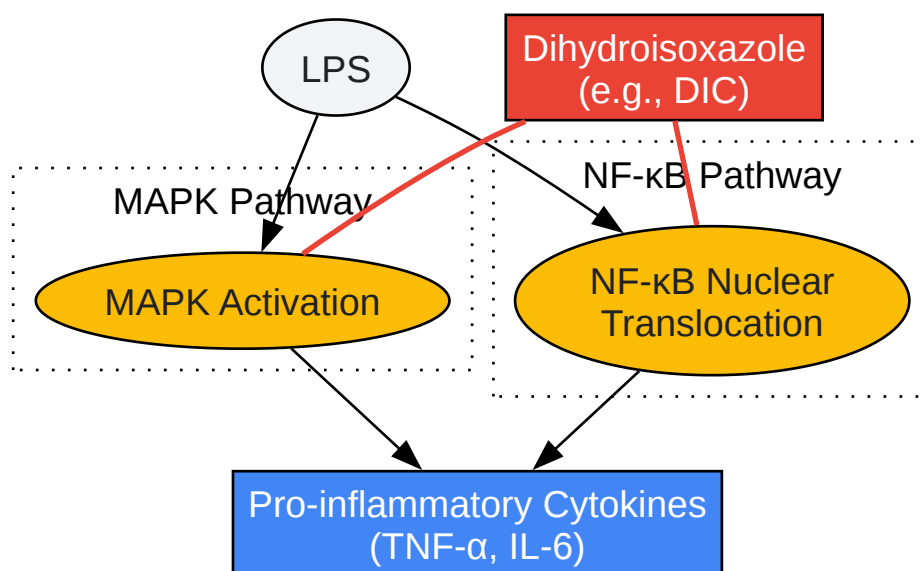
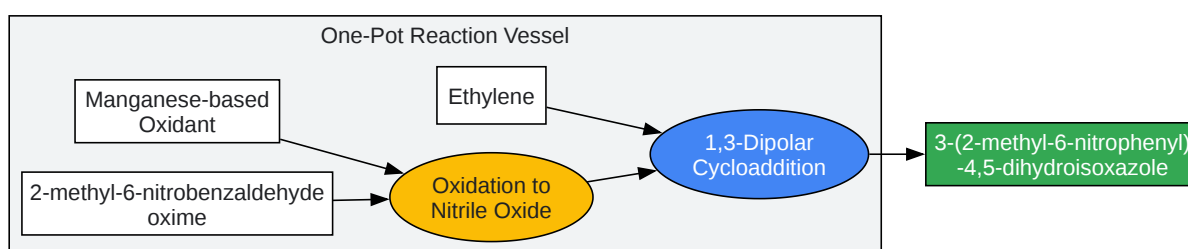
- 2-methyl-6-nitrobenzaldehyde oxime
- Ethylene
- Manganese-based oxide (e.g., Manganese dioxide)
- Solvent

Procedure:

- Combine 2-methyl-6-nitrobenzaldehyde oxime and the manganese-based oxide oxidant in a suitable reaction vessel with a solvent.
- Introduce ethylene into the reaction mixture.

- The reaction is typically conducted at a temperature between 20°C and 80°C for a duration of 2 to 10 hours.[9]
- The manganese-based oxide oxidizes the aldoxime to a nitrile oxide intermediate, which immediately undergoes a 1,3-dipolar cycloaddition with ethylene.
- Upon completion, the product is isolated and purified from the reaction mixture.

## Experimental Workflow: One-Pot Synthesis



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